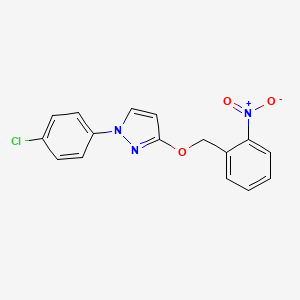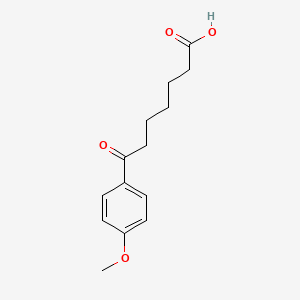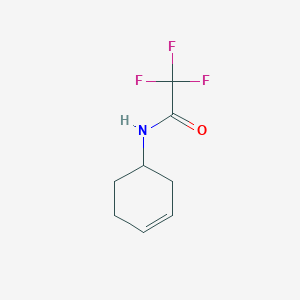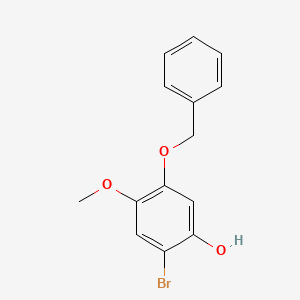
1-(4-Chlorophenyl)-3-((2-nitrobenzyl)oxy)-1H-pyrazole
Descripción general
Descripción
1-(4-Chlorophenyl)-3-((2-nitrobenzyl)oxy)-1H-pyrazole is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrazole ring substituted with a 4-chlorophenyl group and a 2-nitrobenzyl ether moiety. The unique structural attributes of this compound make it a valuable subject for studies in chemistry, biology, and materials science.
Métodos De Preparación
The synthesis of 1-(4-Chlorophenyl)-3-((2-nitrobenzyl)oxy)-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable 1,3-diketone under acidic or basic conditions.
Introduction of the 4-chlorophenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a 4-chlorophenyl group, often using a halogenation reaction.
Attachment of the 2-nitrobenzyl ether moiety: This is typically done through an etherification reaction, where the pyrazole compound is reacted with 2-nitrobenzyl bromide in the presence of a base such as potassium carbonate.
Industrial production methods for this compound may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Análisis De Reacciones Químicas
1-(4-Chlorophenyl)-3-((2-nitrobenzyl)oxy)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and various nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)-3-((2-nitrobenzyl)oxy)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as light-responsive materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorophenyl)-3-((2-nitrobenzyl)oxy)-1H-pyrazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparación Con Compuestos Similares
1-(4-Chlorophenyl)-3-((2-nitrobenzyl)oxy)-1H-pyrazole can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-3-(benzyl)oxy-1H-pyrazole: This compound lacks the nitro group, which may result in different chemical and biological properties.
1-(4-Chlorophenyl)-3-((2-nitrophenyl)oxy)-1H-pyrazole: This compound has a nitro group on the phenyl ring instead of the benzyl ether moiety, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-[(2-nitrophenyl)methoxy]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3/c17-13-5-7-14(8-6-13)19-10-9-16(18-19)23-11-12-3-1-2-4-15(12)20(21)22/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UITWYQJNAOKGNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=NN(C=C2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-(4-chlorophenyl)-3-((2-nitrobenzyl)oxy)-1H-pyrazole in chemical synthesis?
A1: this compound serves as a crucial intermediate in the multi-step synthesis of pyraclostrobin []. Pyraclostrobin is a widely used broad-spectrum fungicide known for its effectiveness against various plant diseases. This particular intermediate poses a challenge in synthesis due to the presence of multiple reducible functional groups like nitro groups, carbon-chlorine bonds, and benzyl groups. Therefore, achieving high selectivity during the reduction of the nitro group to the desired N-arylhydroxylamine is critical for efficient pyraclostrobin production.
Q2: How does the research paper address the challenges in synthesizing this compound?
A2: The research focuses on developing a selective catalytic hydrogenation method to convert the nitro group in this compound to the corresponding N-arylhydroxylamine []. The researchers achieved high selectivity by:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-4-methyl-2-[[(2S)-3-methyl-2-[[(2R,3R)-2,3,4-trihydroxybutyl]amino]butanoyl]amino]-N-phenylpentanamide](/img/structure/B1352561.png)
![1-[4-(4-Methylphenoxy)-3-nitrophenyl]ethanone](/img/structure/B1352562.png)












